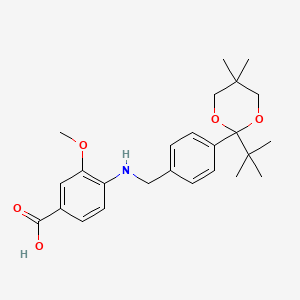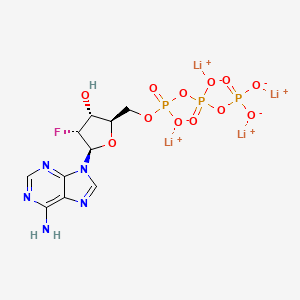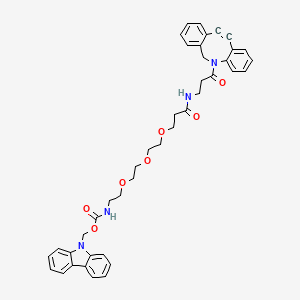
DBCO-PEG3-amide-N-Fmoc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-PEG3-amide-N-Fmoc is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a polyethylene glycol-based linker that facilitates the connection between two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. This compound is also a click chemistry reagent, containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG3-amide-N-Fmoc involves multiple steps, including the functionalization of polyethylene glycol with dibenzocyclooctyne and the subsequent attachment of the amide and Fmoc groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: DBCO-PEG3-amide-N-Fmoc primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation and other applications where precise chemical modifications are required .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include azide-containing molecules, organic solvents, and sometimes catalysts to enhance the reaction rate. The conditions typically involve mild temperatures and neutral pH to maintain the stability of the reactants and products .
Major Products Formed: The major products formed from reactions involving this compound are typically bioconjugates or other complex molecules where the DBCO group has reacted with an azide group to form a stable triazole linkage .
科学研究应用
DBCO-PEG3-amide-N-Fmoc has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins within cells. This makes it a valuable tool for studying protein function and developing targeted therapies for various diseases .
In addition to its use in PROTAC synthesis, this compound is also used in bioconjugation techniques, where it facilitates the attachment of various biomolecules to surfaces or other molecules. This has applications in drug delivery, diagnostics, and the development of new biomaterials .
作用机制
The mechanism of action of DBCO-PEG3-amide-N-Fmoc involves its ability to undergo strain-promoted alkyne-azide cycloaddition reactions. The dibenzocyclooctyne group in the compound is highly reactive towards azide groups, allowing it to form stable triazole linkages without the need for copper catalysts. This makes it particularly useful for applications where copper could be detrimental, such as in biological systems .
相似化合物的比较
Similar Compounds:
- DBCO-PEG4-amine
- DBCO-PEG5-amine
- DBCO-PEG6-amine
Uniqueness: Compared to similar compounds, DBCO-PEG3-amide-N-Fmoc offers a unique combination of properties that make it particularly suitable for certain applications. Its polyethylene glycol-based structure provides flexibility and solubility, while the Fmoc group allows for easy removal and further functionalization. Additionally, the dibenzocyclooctyne group enables efficient and specific click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .
属性
分子式 |
C41H42N4O7 |
|---|---|
分子量 |
702.8 g/mol |
IUPAC 名称 |
carbazol-9-ylmethyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C41H42N4O7/c46-39(42-21-19-40(47)44-29-33-11-2-1-9-31(33)17-18-32-10-3-6-14-36(32)44)20-23-49-25-27-51-28-26-50-24-22-43-41(48)52-30-45-37-15-7-4-12-34(37)35-13-5-8-16-38(35)45/h1-16H,19-30H2,(H,42,46)(H,43,48) |
InChI 键 |
RSIWDKBQGKQMEA-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCN4C5=CC=CC=C5C6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


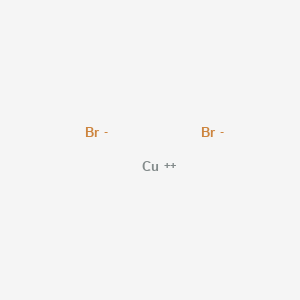

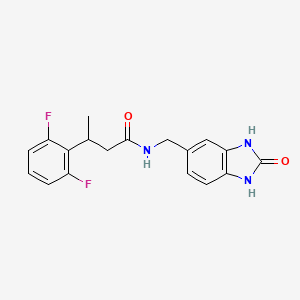
![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)
![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

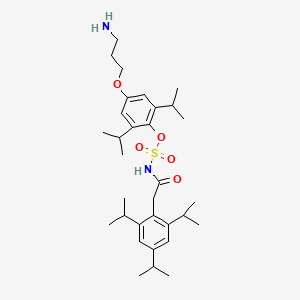

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
